Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide
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Overview
Description
Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide typically involves the condensation of quinoline-2-carboxylic acid hydrazide with 4-dimethylaminobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.
4-Dimethylaminobenzaldehyde: Another precursor used in the synthesis.
Other Quinoline Derivatives: Compounds with similar structures but different substituents.
Uniqueness
Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide is unique due to the presence of both the quinoline ring and the 4-dimethylamino-benzylidene moiety. This combination may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-23(2)16-10-7-14(8-11-16)13-20-22-19(24)18-12-9-15-5-3-4-6-17(15)21-18/h3-13H,1-2H3,(H,22,24)/b20-13+ |
InChI Key |
NEQJMAMMHVFYCV-DEDYPNTBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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